Home > Products > Screening Compounds P54215 > 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide
2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide - 1089531-74-7

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide

Catalog Number: EVT-1750189
CAS Number: 1089531-74-7
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring substituted with a hydroxyl group and is linked to a phenylacetamide moiety, which may contribute to its biological activity.

Source

The compound is synthesized through various methods involving piperidine derivatives and acetamides. It has been studied for its structural properties and biological activities, particularly in relation to its pharmacological effects.

Classification

This compound can be classified as an amide due to the presence of the amide functional group (R-CO-NR'R''), specifically a N-phenylacetamide, which indicates the presence of a phenyl group attached to the nitrogen atom of the amide.

Synthesis Analysis

Methods

The synthesis of 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide typically involves the following steps:

  1. Formation of the Piperidine Derivative: Starting with commercially available piperidine, hydroxylation is performed to introduce the hydroxyl group at the 4-position.
  2. Acetamide Formation: The piperidine derivative is then reacted with phenylacetyl chloride or phenylacetic acid under basic conditions (e.g., using triethylamine as a base) to yield the desired acetamide.

Technical Details

The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural verification.

Molecular Structure Analysis

Structure

The molecular formula for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide is C12H16N2OC_{12}H_{16}N_{2}O. The structure consists of:

  • A piperidine ring with a hydroxyl group at the 4-position.
  • An acetamide group linked to a phenyl ring.

Data

Chemical Reactions Analysis

Reactions

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide can participate in various chemical reactions:

  1. Acid-base reactions: The hydroxyl group can act as a weak acid.
  2. Esterification: The amide can react with alcohols under acidic conditions to form esters.
  3. Substitution reactions: The nitrogen atom can undergo nucleophilic substitutions.

Technical Details

Reactions are typically carried out under controlled conditions, monitored via NMR or high-performance liquid chromatography (HPLC) to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide may involve:

  1. Binding to Biological Targets: The compound may interact with specific receptors or enzymes due to its structural features.
  2. Modulation of Biological Pathways: By binding to targets, it could influence pathways related to pain, inflammation, or other physiological processes.

Data

Pharmacological studies often assess the binding affinity and activity through assays that measure inhibition or activation of target proteins.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges around 150–160 °C.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo hydrolysis under acidic or basic conditions, particularly affecting the amide bond.

Relevant data can be obtained from spectral analysis techniques like IR spectroscopy, which provides information on functional groups present in the compound.

Applications

Scientific Uses

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing analgesics or anti-inflammatory agents.
  2. Biochemical Research: Studying receptor interactions and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serving as an intermediate in synthesizing more complex heterocycles or biologically active compounds.
Therapeutic Potential in Oncogenic Pathways

Role in Glutaminase (GLS) Inhibition for Cancer Metabolism Targeting

The structural architecture of 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide positions it as a promising chemical scaffold for targeting cancer metabolic vulnerabilities through glutaminase (GLS) inhibition. GLS serves as the mitochondrial enzyme responsible for converting glutamine to glutamate—a critical step fueling biosynthetic pathways in Myc-driven malignancies. The hydroxypiperidine moiety enables specific molecular interactions with the tetramerization interface of GLS, functioning as an allosteric stabilizer that locks the enzyme in an inactive conformational state [3]. This mechanism disrupts the metabolic adaptation of cancer cells reliant on glutaminolysis, effectively starving them of essential intermediates required for nucleotide biosynthesis and redox balance. Computational analyses reveal that the protonated nitrogen within the piperidine ring forms critical salt bridges with conserved aspartate residues (D316 and D318) in the enzyme's allosteric binding pocket, while the hydroxyl group participates in hydrogen-bonding networks with key water molecules adjacent to the tetramer interface [3] [6]. These interactions collectively enhance binding affinity and stabilize the inactive tetrameric form of GLS, distinguishing it from competitive inhibitors that target the active site.

Mechanistic Insights into Allosteric Inhibition of Myc-Dependent TumorigenesisMyc oncoproteins transcriptionally reprogram cancer cells to exhibit glutamine addiction by upregulating GLS expression. The compound's interference with GLS activity imposes catastrophic metabolic stress specifically in Myc-hyperactivated tumors. Biochemical studies demonstrate that 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide analogs trigger a >80% reduction in intracellular glutamate levels within 4 hours of treatment in MYC-amplified hepatocellular carcinoma models, preceding caspase-3 activation and apoptotic cell death. This on-target metabolic disruption coincides with suppression of mitochondrial respiration rates and reduced tricarboxylic acid (TCA) cycle intermediates—phenotypes rescued by exogenous cell-permeable α-ketoglutarate supplementation. Crucially, the hydroxypiperidine-derived inhibitors exhibit selective cytotoxicity toward tumor cells overexpressing Myc, with minimal effects on isogenic normal counterparts or Myc-silenced cells, confirming their mechanistic dependency on oncogenic Myc signaling [3].

Table 1: Molecular Features Enabling GLS Inhibition by Hydroxypiperidine Derivatives

Structural ElementBinding InteractionFunctional Consequence
Piperidine nitrogenSalt bridge with D316/D318Anchors compound in allosteric pocket
4-Hydroxyl groupHydrogen bonding with T317/K320Stabilizes inactive GLS tetramer
Acetamide linkerHydrophobic packing with V322/F323Enhances binding specificity
Phenyl ringπ-stacking with F321Modulates membrane permeability

Comparative Efficacy Against BPTES Analogs in Tetramer StabilizationBenchmarking against first-generation GLS inhibitors like BPTES (bis-2-[5-phenylacetamido-1,2,4-thiadiazol-2-yl]ethyl sulfide) reveals distinct advantages of the hydroxypiperidine chemotype. While BPTES analogues exhibit potent enzyme inhibition (IC50 ~150 nM), their therapeutic utility is hampered by poor aqueous solubility and limited tumor penetration. 2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamide derivatives maintain submicromolar inhibitory potency (IC50 0.3-0.8 µM) while demonstrating significantly enhanced solubility profiles—attributed to the ionization of the piperidine nitrogen at physiological pH. Furthermore, surface plasmon resonance (SPR) analyses confirm a 5-fold slower dissociation rate (koff = 1.2 × 10^−3 s^−1) compared to BPTES, correlating with prolonged intracellular target engagement. Crystallographic evidence shows that unlike the symmetrical BPTES binding mode, the hydroxypiperidine core induces asymmetric conformational changes across GLS tetramer subunits, creating additional stabilizing contacts with loop regions (residues 310-330) that contribute to sustained enzyme inactivation [3] [6].

Table 2: Comparative Analysis of GLS Inhibitor Pharmacological Properties

Parameter2-(4-Hydroxypiperidin-1-yl)-N-phenylacetamideBPTES Analogs
GLS IC500.3-0.8 µM0.15-0.3 µM
Solubility (PBS, pH 7.4)>250 µM<10 µM
Plasma Stability (t1/2)>6 hours~2 hours
Target Residence Time15 minutes3 minutes
Tumor Glutamate Reduction82 ± 6%75 ± 8%

DNAJA1-Mediated Mutant p53 Degradation Strategies

Beyond metabolic targeting, the hydroxypiperidine-acetamide architecture demonstrates disruptive potential against oncogenic stabilization mechanisms of conformationally misfolded mutant p53 proteins. Approximately 40% of human cancers harbor TP53 mutations that confer gain-of-function oncogenic properties, primarily through resistance to MDM2-mediated degradation. The compound class interferes with the chaperone-dependent stabilization pathway orchestrated by DNAJA1—a J-domain–containing co-chaperone of HSP70 that recognizes and protects misfolded p53 variants (R175H, R248W, R273H) from proteasomal degradation. Biochemical pull-down assays confirm that 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide disrupts DNAJA1-mutant p53 complexes with an apparent KD of 8.3 µM, triggering ubiquitin-independent aggregation and clearance of mutant p53 via the autophagy-lysosome pathway [6]. This mechanism bypasses the limitations of MDM2-targeting approaches that remain ineffective against p53 mutants lacking functional DNA-binding domains.

Conformational Mutant p53 Dependency in Oncogenic StabilizationThe vulnerability of mutant p53 to degradation via DNAJA1 inhibition exhibits striking conformational specificity. Temperature-sensitive p53 mutants (e.g., V143A) revert to wild-type folding at permissive temperatures and become resistant to compound-induced degradation, whereas structural mutants (R175H) remain susceptible regardless of folding conditions. Molecular dynamics simulations reveal that 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide occupies a hydrophobic cleft within DNAJA1's C-terminal substrate-binding domain, competitively displacing misfolded p53 peptides. This binding event allosterically disrupts J-domain-mediated HSP70 ATPase activation, preventing the chaperone cycle from achieving the high-affinity state required for mutant p53 stabilization. Functional validation in isogenic cell lines demonstrates that cytotoxic potentiation of cisplatin by the compound occurs exclusively in mutant p53-harboring ovarian cancer models (fold-increase IC50 reduction = 4.2), with no synergistic effect observed in p53-null or wild-type p53 cells [6] [7].

Structure-Function Relationships in HSP40/JDPs InhibitionThe pharmacophore requirements for DNAJA1 inhibition center on the stereoelectronic properties of the piperidine-acetamide framework. Systematic analog profiling identifies three critical determinants:

  • Piperidine Hydroxylation: 4-Hydroxy substitution enhances target engagement by 12-fold compared to 4-unsubstituted piperidine, attributed to hydrogen bond donation to DNAJA1's E231 residue.
  • Acetamide Spacer: Methylenic linkers exceeding two carbons abolish activity, while N-methylation of the acetamide nitrogen reduces potency by 60-fold, indicating strict steric constraints within the binding pocket.
  • Aromatic Pharmacophore: Electron-withdrawing substituents (meta-fluoro, meta-trifluoromethyl) on the phenyl ring improve inhibitory activity (IC50 4.1–5.3 µM) over electron-donating groups (para-methoxy, IC50 >25 µM), correlating with increased hydrophobic surface complementarity.

These features collectively enable selective interference with DNAJA1's substrate recognition without affecting structurally homologous JDPs like DNAJB1 or DNAJB6. Specificity profiling across 15 human HSP40 family members confirms ≥100-fold selectivity for DNAJA1 over other JDPs, validating its precision in targeting mutant p53 stabilization pathways while sparing essential proteostatic functions of related co-chaperones [6] [7].

Properties

CAS Number

1089531-74-7

Product Name

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

InChI

InChI=1S/C13H18N2O2/c16-12-6-8-15(9-7-12)10-13(17)14-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2,(H,14,17)

InChI Key

MPQRFLLSAFKQDN-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1O)CC(=O)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.